2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound is part of a new heterocyclic system, achieved in a good yield using a retro Diels–Alder (RDA) procedure .Scientific Research Applications
Potential Antiasthma Agents
Compounds structurally related to triazolopyrimidines, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as mediator release inhibitors, showing promise as potential antiasthma agents. These compounds were synthesized through a series of reactions starting from arylamidines, and their activity was confirmed using the human basophil histamine release assay. Selected compounds demonstrated significant activity and were chosen for further pharmacological and toxicological studies (Medwid et al., 1990).
Amplifiers of Antibiotics
Research on s-Triazolo[4,3-a]pyridines and related structures has explored their potential as amplifiers of phleomycin against E. coli. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide were synthesized and showed high activity, non-toxicity, and resistance to metabolism. This research demonstrates the potential of triazolo[4,3-a]pyrimidines and related compounds in enhancing the efficacy of existing antibiotics (Brown et al., 1978).
Antimicrobial and Insecticidal Activities
Novel heterocycles incorporating a thiadiazole moiety and related to triazolopyrimidines have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of such compounds in agricultural applications, demonstrating significant insecticidal properties (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . This interaction is reversible, and the compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the lysine methylation pathway . This leads to the suppression of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 activity in mgc-803 cells suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The result of the action of this compound is the significant inhibition of LSD1 activity . This leads to the suppression of cell migration .
Action Environment
The compound’s selectivity for lsd1 over mao-a/b suggests that it may be less affected by environmental factors that influence the activity of these enzymes.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O4/c1-31-15-7-8-17(32-2)16(9-15)24-18(29)11-27-12-23-20-19(21(27)30)25-26-28(20)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZRYPEBBSISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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